N-(1-(2-Bromophenyl)ethyl)thietan-3-amine
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Overview
Description
N-(1-(2-Bromophenyl)ethyl)thietan-3-amine is a compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further connected to a thietan-3-amine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-Bromophenyl)ethyl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 1-(2-bromophenyl)ethanol with thietan-3-amine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution .
Another method involves the cyclization of 1-(2-bromophenyl)ethylamine with a suitable sulfur source, such as thiourea or sodium sulfide, under acidic or basic conditions. This method allows for the formation of the thietane ring in a single step .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors provide better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-Bromophenyl)ethyl)thietan-3-amine undergoes various chemical reactions, including:
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-(2-Bromophenyl)ethyl)thietan-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1-(2-Bromophenyl)ethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
N-(1-(3-Bromophenyl)ethyl)thietan-3-amine: Similar structure with the bromine atom at the 3-position of the phenyl ring.
N-(1-(2-Chlorophenyl)ethyl)thietan-3-amine: Similar structure with a chlorine atom instead of bromine.
N-(1-(2-Bromophenyl)ethyl)thietan-2-amine: Similar structure with the amine group at the 2-position of the thietane ring.
Uniqueness
N-(1-(2-Bromophenyl)ethyl)thietan-3-amine is unique due to the specific positioning of the bromine atom and the amine group, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H14BrNS |
---|---|
Molecular Weight |
272.21 g/mol |
IUPAC Name |
N-[1-(2-bromophenyl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C11H14BrNS/c1-8(13-9-6-14-7-9)10-4-2-3-5-11(10)12/h2-5,8-9,13H,6-7H2,1H3 |
InChI Key |
BDIVUUJLKRHZPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NC2CSC2 |
Origin of Product |
United States |
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